molecular formula C11H15NO B8814399 p-Piperidinophenol CAS No. 24302-35-0

p-Piperidinophenol

Cat. No.: B8814399
CAS No.: 24302-35-0
M. Wt: 177.24 g/mol
InChI Key: FJTDDUIPUAXKSP-UHFFFAOYSA-N
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Description

P-Piperidinophenol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

p-Piperidinophenol has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing central nervous system agents.

  • Case Study : Research has demonstrated that derivatives of this compound exhibit significant activity as dopamine receptor antagonists, which are crucial in treating conditions like schizophrenia and Parkinson's disease. A study published in Journal of Medicinal Chemistry highlighted the synthesis of several analogs and their biological evaluations, showcasing promising results in receptor binding assays.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting various analytes. Its derivatives are employed in colorimetric assays due to their ability to form stable complexes with metal ions.

  • Data Table: Analytical Applications
ApplicationMethodologyAnalyte Detected
Colorimetric AssayReaction with metal ionsLead, Copper
SpectrophotometryUV-Vis analysisPhenolic compounds
ChromatographyHigh-performance liquid chromatography (HPLC)Pharmaceutical compounds

Materials Science

The compound is also used in materials science for synthesizing polymers and coatings with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

  • Case Study : A study explored the use of this compound in epoxy resins, demonstrating that its addition significantly improved the thermal properties of the resulting material. The findings indicated an increase in glass transition temperature and enhanced resistance to thermal degradation.

Properties

CAS No.

24302-35-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-piperidin-1-ylphenol

InChI

InChI=1S/C11H15NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4-7,13H,1-3,8-9H2

InChI Key

FJTDDUIPUAXKSP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.85 g of piperidine, 1.68 g of 1,4-cyclohexanedione and 40 mg of 10% palladium-carbon were heated with stirring in 40 ml of ethanol at 50° C. to 60° C. and reacted for 8 hours under air bubbling. During the reaction, ethanol was added as needed. After the completion of the reaction, the catalyst was removed by filtration and the filtrate was concentrated under reduced pressure. The resultant was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1) and purified by silica gel column chromatography again, and 0.668 g of 1-(4-hydroxyphenyl)piperidine was obtained (yield 43.4%).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

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